molecular formula C17H17NO2 B5248605 2-BENZYL-2-ETHYL-3,4-DIHYDRO-2H-1,3-BENZOXAZIN-4-ONE

2-BENZYL-2-ETHYL-3,4-DIHYDRO-2H-1,3-BENZOXAZIN-4-ONE

Cat. No.: B5248605
M. Wt: 267.32 g/mol
InChI Key: CXVCOIDGWFPMBV-UHFFFAOYSA-N
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Description

2-Benzyl-2-ethyl-3,4-dihydro-2H-1,3-benzoxazin-4-one is a heterocyclic compound that belongs to the benzoxazine family. Benzoxazines are known for their diverse biological activities and potential applications in medicinal chemistry. This compound, in particular, has garnered interest due to its unique structural features and potential therapeutic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-benzyl-2-ethyl-3,4-dihydro-2H-1,3-benzoxazin-4-one can be achieved through various methods. One common approach involves the condensation of 2-aminophenol with benzyl and ethyl aldehydes under acidic conditions, followed by cyclization to form the benzoxazine ring. Another method utilizes microwave irradiation in solvent-free conditions, which has been shown to be a rapid, high-yielding, and environmentally friendly protocol .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Benzyl-2-ethyl-3,4-dihydro-2H-1,3-benzoxazin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo-derivatives.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The benzoxazine ring can undergo substitution reactions with various nucleophiles and electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo-derivatives, while substitution reactions can introduce various functional groups into the benzoxazine ring.

Scientific Research Applications

2-Benzyl-2-ethyl-3,4-dihydro-2H-1,3-benzoxazin-4-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-benzyl-2-ethyl-3,4-dihydro-2H-1,3-benzoxazin-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to the observed biological effects. For example, its anti-inflammatory activity may be attributed to the inhibition of pro-inflammatory cytokines and enzymes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Benzyl-2-ethyl-3,4-dihydro-2H-1,3-benzoxazin-4-one is unique due to its specific benzyl and ethyl substituents, which confer distinct biological activities and chemical reactivity compared to other benzoxazine derivatives. Its potential therapeutic applications and environmentally friendly synthesis methods further highlight its uniqueness.

Properties

IUPAC Name

2-benzyl-2-ethyl-3H-1,3-benzoxazin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO2/c1-2-17(12-13-8-4-3-5-9-13)18-16(19)14-10-6-7-11-15(14)20-17/h3-11H,2,12H2,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXVCOIDGWFPMBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(NC(=O)C2=CC=CC=C2O1)CC3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

36.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24809247
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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